molecular formula C13H23BO4 B15311001 Ethyl 2-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate

Ethyl 2-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate

Cat. No.: B15311001
M. Wt: 254.13 g/mol
InChI Key: DLAHXUXFJXXZRV-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is a boron-containing compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound’s unique structure, featuring a cyclopropane ring and a boronate ester, allows it to participate in diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with boron-containing reagents. One common method is the borylation of cyclopropane carboxylates using tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields alcohols or ketones, while reduction produces hydrocarbons or alcohols .

Scientific Research Applications

Ethyl 2-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate exerts its effects involves the interaction of the boronate ester with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, including cross-coupling reactions and the formation of complex molecular structures .

Comparison with Similar Compounds

Ethyl 2-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate can be compared with other boron-containing compounds, such as:

These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific combination of a cyclopropane ring and a boronate ester, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C13H23BO4

Molecular Weight

254.13 g/mol

IUPAC Name

ethyl 2-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C13H23BO4/c1-7-16-10(15)9-8-13(9,6)14-17-11(2,3)12(4,5)18-14/h9H,7-8H2,1-6H3

InChI Key

DLAHXUXFJXXZRV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC2C(=O)OCC)C

Origin of Product

United States

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